Nafcillin Sulfoxide
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Overview
Description
Nafcillin Sulfoxide is a derivative of Nafcillin, a beta-lactam antibiotic belonging to the penicillin class. Nafcillin is known for its resistance to beta-lactamase enzymes produced by certain bacteria, making it effective against penicillin-resistant Staphylococcus aureus . This compound is an oxidized form of Nafcillin, where the sulfur atom in the thiazolidine ring is converted to a sulfoxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nafcillin Sulfoxide typically involves the oxidation of Nafcillin. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Nafcillin Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: Reduction of the sulfoxide group back to the sulfide form (Nafcillin).
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles under mild conditions.
Major Products
Oxidation: Nafcillin Sulfone.
Reduction: Nafcillin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nafcillin Sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its interactions with bacterial enzymes and resistance mechanisms.
Medicine: Explored for its potential as an antibiotic with modified properties compared to Nafcillin.
Mechanism of Action
Nafcillin Sulfoxide, like Nafcillin, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Nafcillin: The parent compound, a beta-lactam antibiotic.
Oxacillin: Another beta-lactamase-resistant penicillin.
Cloxacillin: Similar to Nafcillin but with a different side chain structure.
Uniqueness
Nafcillin Sulfoxide is unique due to the presence of the sulfoxide group, which can alter its chemical reactivity and potentially its pharmacokinetic properties. This modification can affect its stability, solubility, and interaction with bacterial enzymes, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H22N2O6S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O6S/c1-4-29-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)30(28)19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)/t15-,16+,19-,30?/m1/s1 |
InChI Key |
YBIRJBFUEFRCAQ-CBDPRVQOSA-N |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4=O)(C)C)C(=O)O |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4=O)(C)C)C(=O)O |
Origin of Product |
United States |
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